Lipophilicity Index (XLogP3-AA) Direct Comparison with Closest Commercial Analog
The computed lipophilicity (XLogP3-AA) of the target compound is 4.0, which is notably higher than the closest commercially available analog, N-(2,6-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide (CAS 1286733-16-1), which has an XLogP3-AA of 3.4 [1][2]. This difference arises from the o-tolyl group in the target compound versus the 4-methoxyphenyl group in the analog, leading to a quantified increase in logP of 0.6 units.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | N-(2,6-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide (CAS 1286733-16-1) with XLogP3-AA = 3.4 |
| Quantified Difference | ΔLogP = +0.6 units |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Higher lipophilicity can influence cell permeability and metabolic stability, making the target compound potentially more suitable for intracellular or CNS-targeted assays where increased membrane penetration is required.
- [1] PubChem. (2026). N-(2,4-dimethylphenyl)-2-[4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide. Compound Summary for CID 52905971. National Center for Biotechnology Information. View Source
- [2] PubChem. N-(2,6-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide. Compound Summary for the analog with CAS 1286733-16-1. Data retrieved via structural similarity search. View Source
